2-Arginine-5-leucine-enkephalin is a synthetic peptide that belongs to the class of endogenous opioid peptides. It is derived from the enkephalins, which are known for their role in modulating pain, stress response, and various physiological processes. Specifically, this compound is an analogue of leu-enkephalin, with arginine replacing the amino acid at the second position. The enkephalins, including 2-arginine-5-leucine-enkephalin, primarily interact with opioid receptors in the brain and peripheral tissues to exert their biological effects.
The primary source of enkephalins in the body is proenkephalin, a precursor protein that undergoes proteolytic cleavage to yield multiple enkephalin peptides. Enkephalins are synthesized in various tissues, including the central nervous system and adrenal medulla, where they are involved in neurotransmission and neuromodulation .
2-Arginine-5-leucine-enkephalin is classified as an endogenous opioid peptide. It specifically falls under the category of delta-opioid receptor agonists, which are known for their analgesic properties. The compound shares structural similarities with other enkephalins but differs in its amino acid sequence, which influences its receptor binding affinity and biological activity .
The synthesis of 2-arginine-5-leucine-enkephalin typically involves solid-phase peptide synthesis techniques. This method allows for the stepwise assembly of amino acids on a solid support, facilitating the formation of the desired peptide sequence.
2-Arginine-5-leucine-enkephalin has a pentapeptide structure characterized by its specific sequence of amino acids: Tyr-Gly-Gly-Phe-Arg-Leu. The presence of arginine at position two distinguishes it from leu-enkephalin.
The biochemical activity of 2-arginine-5-leucine-enkephalin primarily involves binding to opioid receptors, leading to various intracellular signaling cascades. Upon receptor activation, several downstream effects occur:
The stability of 2-arginine-5-leucine-enkephalin can be influenced by enzymatic degradation pathways involving peptidases such as aminopeptidases and endopeptidases that cleave the peptide into smaller fragments .
The mechanism of action of 2-arginine-5-leucine-enkephalin involves:
Studies indicate that modifications in the peptide structure can significantly affect its binding affinity and selectivity for different opioid receptors, underscoring the importance of structural integrity for therapeutic efficacy .
2-Arginine-5-leucine-enkephalin is generally soluble in aqueous solutions due to its polar nature stemming from its amino acid composition.
Relevant data includes:
2-Arginine-5-leucine-enkephalin has potential applications in various scientific fields:
2-Arg-5-leu-enkephalin (Tyr-Gly-Gly-Phe-Leu with N-terminal arginine extension) is a bioactive peptide derived from the proenkephalin (PENK) precursor protein. The PENK gene—located on chromosome 8q23.1 in humans—encodes a 267-amino-acid polypeptide containing one Leu-enkephalin and six Met-enkephalin sequences interspersed with proteolytic cleavage sites [7]. Gene expression is regulated by glucocorticoid response elements (GREs), which bind stress-induced glucocorticoids to upregulate transcription [5] [8]. PENK mRNA is ubiquitously expressed, with highest levels observed in:
Table 1: Proenkephalin-Derived Peptides
Precursor Region | Resulting Peptide | Opioid Receptor Affinity |
---|---|---|
104–108 | Met-enkephalin | δ > μ |
210–214 | Leu-enkephalin | δ > μ |
198–206 | 2-Arg-5-leu-enkephalin | δ >> μ |
207–216 | Met-enkephalin-Arg-Gly-Leu | δ |
Proteolytic processing of proenkephalin involves tissue-specific convertases that cleave at dibasic residues (Lys-Arg, Arg-Arg, Lys-Lys):
Table 2: Key Cleavage Sites in Proenkephalin Processing
Cleavage Site | Position | Convertase | Resulting Peptide |
---|---|---|---|
Lys¹⁹⁸-Arg¹⁹⁹ | 198–199 | PC1/3 | Met-enkephalin-Arg⁶ |
Lys¹⁹⁷-Lys¹⁹⁸ | 197–198 | Unknown | 2-Arg-5-leu-enkephalin |
Arg²¹⁰-Arg²¹¹ | 210–211 | PC2 | Leu-enkephalin |
2-Arg-5-leu-enkephalin retains the core Tyr-Gly-Gly-Phe motif critical for opioid receptor binding but diverges through its N-terminal arginine extension and C-terminal leucine:
2-Arg-5-leu-enkephalin exhibits compartmentalized expression across tissues:
Table 3: Tissue Distribution of 2-Arg-5-leu-enkephalin
Tissue | Localization Site | Detection Method | Regulatory Stimuli |
---|---|---|---|
Brain | Periaqueductal gray, Amygdala | Immunofluorescence | Stress, Pain |
Spinal Cord | Lamina II (substantia gelatinosa) | Radioimmunoassay | Nociceptive signals |
Gastrointestinal | Myenteric plexus, Enterochromaffin | ELISA, Mass spectrometry | Peristalsis, Inflammation |
Skin | Differentiating keratinocytes | LC-MS/MS, Western blot | UV radiation, TLR agonists |
Adrenal gland | Chromaffin cells | HPLC | Sympathetic activation |
Mass spectrometry (LC-MS/MS) confirms tissue-specific peptide forms, with skin and adrenal extracts showing intact 2-Arg-5-leu-enkephalin (m/z 712.38), while neural tissues contain degraded fragments [8].
CAS No.: 1256-86-6
CAS No.: 481-34-5
CAS No.: 36064-19-4
CAS No.: 107419-07-8
CAS No.: 18097-67-1
CAS No.: